![molecular formula C17H20NO6P B10774099 [1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “PMID19456099C15” is a synthetic molecule with the chemical formula C17H20NO6P . It is also known by the name [1-(hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID19456099C15 involves a multi-step process. The initial step typically includes the formation of the core structure through a series of organic reactions, such as nucleophilic substitution and condensation reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of PMID19456099C15 may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process. The use of automated systems and process control technologies ensures consistent quality and minimizes the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
PMID19456099C15: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives , while reduction can produce hydroxyamino derivatives .
Scientific Research Applications
PMID19456099C15: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID19456099C15 involves its interaction with specific molecular targets. The compound binds to enzymes and receptors , modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of bacterial virulence factors and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
PMID19456099C15: can be compared with other similar compounds, such as compound 1j and GTPL3120 . These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of PMID19456099C15 lies in its specific phosphonic acid group , which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Compound 1j
- GTPL3120
- PubChem CID 44185382
PMID19456099C15 , covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!
Properties
Molecular Formula |
C17H20NO6P |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
[1-(hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid |
InChI |
InChI=1S/C17H20NO6P/c19-17(18-20)16(25(21,22)23)11-5-7-13-6-4-10-15(12-13)24-14-8-2-1-3-9-14/h1-4,6,8-10,12,16,20H,5,7,11H2,(H,18,19)(H2,21,22,23) |
InChI Key |
HGDWHTASNMRJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(C(=O)NO)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


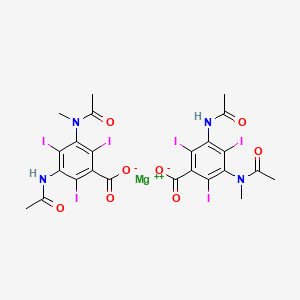
![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774020.png)
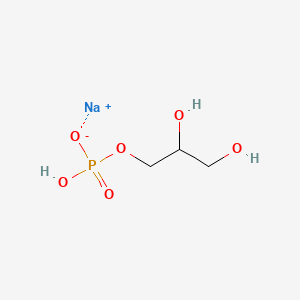
![1-[3-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10774036.png)
![(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B10774050.png)
![(1R,3R,6R,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774051.png)
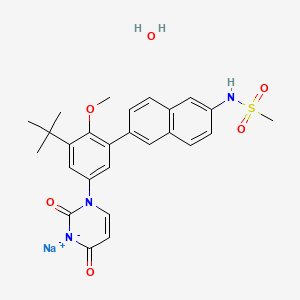
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774070.png)
![tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate](/img/structure/B10774080.png)
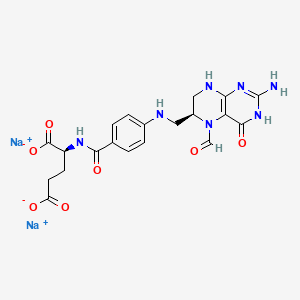
![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)
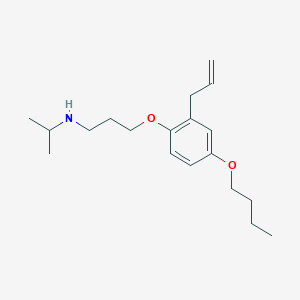
![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
